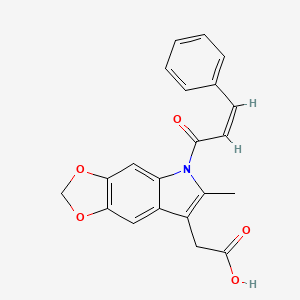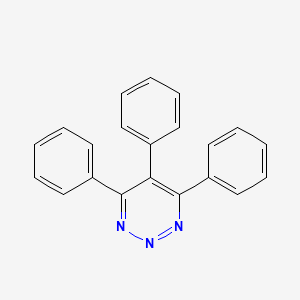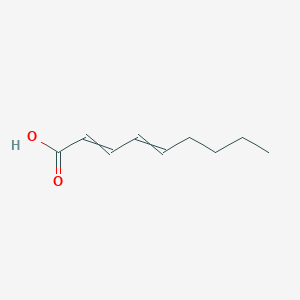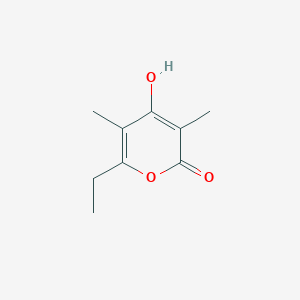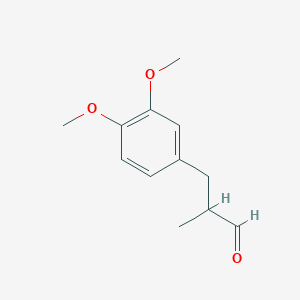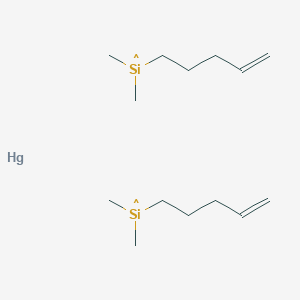![molecular formula C5H11LiSi B14664436 Lithium, [1-(trimethylsilyl)ethenyl]- CAS No. 51666-94-5](/img/structure/B14664436.png)
Lithium, [1-(trimethylsilyl)ethenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium, [1-(trimethylsilyl)ethenyl]- is a lithiated organosilicon compound with the formula LiN(Si(CH3)3)2. It is commonly used as a strong non-nucleophilic base and as a ligand in various chemical reactions . This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Lithium, [1-(trimethylsilyl)ethenyl]- can be synthesized by the deprotonation of bis(trimethylsilyl)amine with n-butyllithium. The reaction is typically performed in situ, and the compound can be purified by sublimation or distillation . The reaction is as follows: [ \text{HN(Si(CH}_3\text{)}_2 + \text{C}_4\text{H}_9\text{Li} \rightarrow \text{LiN(Si(CH}_3\text{)}_2 + \text{C}4\text{H}{10}} ]
Industrial Production Methods
Industrial production of lithium, [1-(trimethylsilyl)ethenyl]- involves similar synthetic routes but on a larger scale. The use of automated systems and controlled environments ensures the purity and consistency of the compound. The compound is often produced in solution form, such as in tetrahydrofuran (THF), to facilitate its use in various applications .
化学反応の分析
Types of Reactions
Lithium, [1-(trimethylsilyl)ethenyl]- undergoes various types of reactions, including:
Deprotonation Reactions: It is widely used as a base in deprotonation reactions to generate enolates and other reactive intermediates.
Substitution Reactions: It can participate in substitution reactions, particularly in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with lithium, [1-(trimethylsilyl)ethenyl]- include n-butyllithium, sulfur dichloride, and various organic solvents like THF, hexane, and toluene . The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving lithium, [1-(trimethylsilyl)ethenyl]- include various organolithium compounds, acetylides, and lithium enolates . These products are valuable intermediates in organic synthesis.
科学的研究の応用
Lithium, [1-(trimethylsilyl)ethenyl]- has a wide range of scientific research applications, including:
作用機序
The mechanism of action of lithium, [1-(trimethylsilyl)ethenyl]- involves its ability to act as a strong base, deprotonating various substrates to form reactive intermediates. These intermediates can then participate in further chemical reactions, leading to the formation of desired products . The molecular targets and pathways involved include the generation of enolates and the formation of carbon-carbon bonds .
類似化合物との比較
Similar Compounds
- Sodium bis(trimethylsilyl)amide
- Potassium bis(trimethylsilyl)amide
- Ethynyltrimethylsilane
- Lithium (trimethylsilyl)ethynide
Uniqueness
Lithium, [1-(trimethylsilyl)ethenyl]- is unique due to its strong non-nucleophilic base properties and its ability to form stable reactive intermediates. Compared to similar compounds, it offers greater stability and reactivity, making it a preferred choice in various synthetic applications .
特性
CAS番号 |
51666-94-5 |
|---|---|
分子式 |
C5H11LiSi |
分子量 |
106.2 g/mol |
IUPAC名 |
lithium;ethenyl(trimethyl)silane |
InChI |
InChI=1S/C5H11Si.Li/c1-5-6(2,3)4;/h1H2,2-4H3;/q-1;+1 |
InChIキー |
IOWHCZBAIBQNQK-UHFFFAOYSA-N |
正規SMILES |
[Li+].C[Si](C)(C)[C-]=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



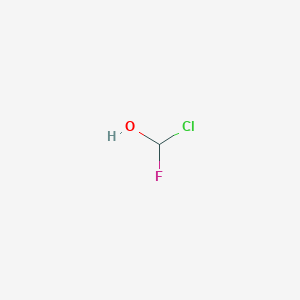
![(3aS,6aS)-3a-Methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14664370.png)
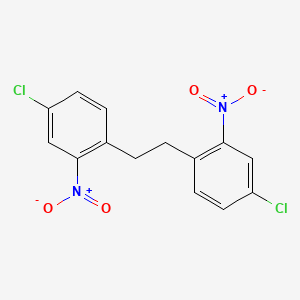
![3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole](/img/structure/B14664389.png)

![(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone](/img/structure/B14664396.png)
